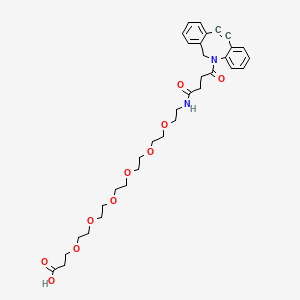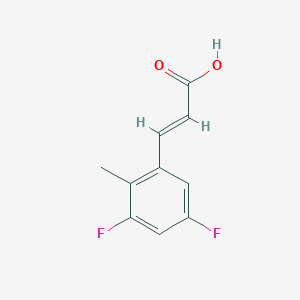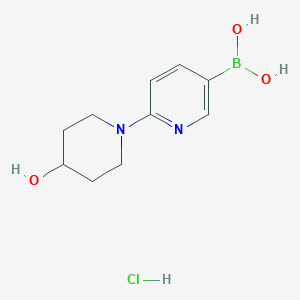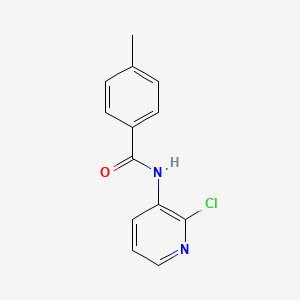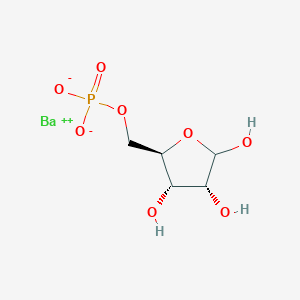![molecular formula C11H11NO5S B13728057 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidine-2,5-dione core with a 4-(methylsulfonyl)benzyl substituent, which imparts specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbon dioxide or carbonates. For instance, the reaction of 4-(methylsulfonyl)benzylamine with ethyl chloroformate in the presence of a base can yield the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
作用機序
The mechanism of action of 4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the context of its antibiotic properties, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . This unique mechanism of action distinguishes it from other antibiotics and reduces the likelihood of cross-resistance.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Sutezolid: An oxazolidinone under investigation for its potential to treat tuberculosis.
Uniqueness
4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound in various applications.
特性
分子式 |
C11H11NO5S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC名 |
4-[(4-methylsulfonylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5S/c1-18(15,16)8-4-2-7(3-5-8)6-9-10(13)17-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) |
InChIキー |
LQYCCJJARCQYKJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


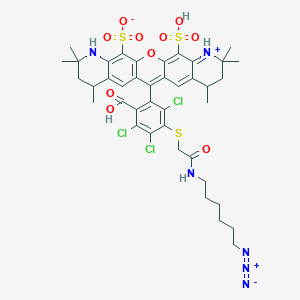
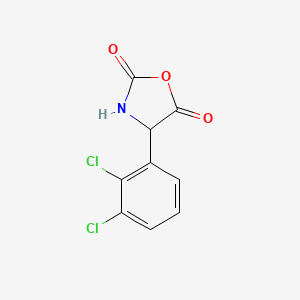
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
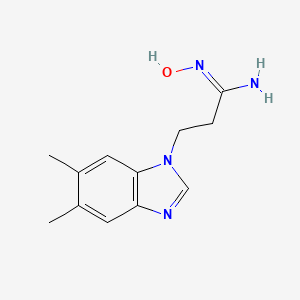
![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)

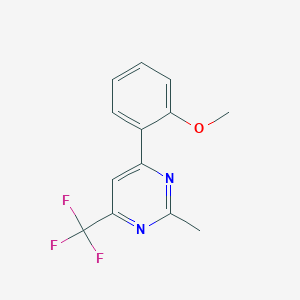
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
